molecular formula C14H11ClO B13762313 3-(Chloromethyl)benzophenone CAS No. 79128-88-4

3-(Chloromethyl)benzophenone

Cat. No.: B13762313
CAS No.: 79128-88-4
M. Wt: 230.69 g/mol
InChI Key: RKKKOHVIEUYSGK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzophenone is an organic compound with the molecular formula C14H11ClO. It consists of a benzophenone core with a chloromethyl group attached to the third carbon of the benzene ring. This compound is of interest due to its versatile reactivity and applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Chloromethyl)benzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 3-(chloromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Another method involves the chloromethylation of benzophenone using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the benzophenone to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the chloromethylation of benzophenone under controlled conditions, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzophenone derivatives with various functional groups.

    Oxidation: Benzophenone carboxylic acids or other oxidized products.

    Reduction: Benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)benzophenone involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)benzophenone is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

CAS No.

79128-88-4

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

[3-(chloromethyl)phenyl]-phenylmethanone

InChI

InChI=1S/C14H11ClO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H,10H2

InChI Key

RKKKOHVIEUYSGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CCl

Origin of Product

United States

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